(Z,2E)-N'-Hydroxy-2-(hydroxyimino)pentanimidamide (Z,2E)-N'-Hydroxy-2-(hydroxyimino)pentanimidamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15752030
InChI: InChI=1S/C5H11N3O2/c1-2-3-4(7-9)5(6)8-10/h9-10H,2-3H2,1H3,(H2,6,8)/b7-4-
SMILES:
Molecular Formula: C5H11N3O2
Molecular Weight: 145.16 g/mol

(Z,2E)-N'-Hydroxy-2-(hydroxyimino)pentanimidamide

CAS No.:

Cat. No.: VC15752030

Molecular Formula: C5H11N3O2

Molecular Weight: 145.16 g/mol

* For research use only. Not for human or veterinary use.

(Z,2E)-N'-Hydroxy-2-(hydroxyimino)pentanimidamide -

Specification

Molecular Formula C5H11N3O2
Molecular Weight 145.16 g/mol
IUPAC Name (2Z)-N'-hydroxy-2-hydroxyiminopentanimidamide
Standard InChI InChI=1S/C5H11N3O2/c1-2-3-4(7-9)5(6)8-10/h9-10H,2-3H2,1H3,(H2,6,8)/b7-4-
Standard InChI Key CIYTYIRJXZEZEB-DAXSKMNVSA-N
Isomeric SMILES CCC/C(=N/O)/C(=N\O)/N
Canonical SMILES CCCC(=NO)C(=NO)N

Introduction

Structural Characteristics

The compound contains:

  • A hydroxyimino group (C=NOH-C=NOH), which is known for its electron-donating properties.

  • An amidine group (C(=NH)NH2-C(=NH)NH_2) attached to the pentane chain, contributing to hydrogen bonding potential.

  • A hydroxyl group (OH-OH) that enhances solubility and reactivity.

Table 1: Key Structural Parameters

PropertyValue
Bond GeometryPlanar around C=N groups
Hydrogen Bond Donors3
Hydrogen Bond Acceptors3
Rotatable Bonds4

Synthesis Pathways

The synthesis of (Z,2E)-N'-Hydroxy-2-(hydroxyimino)pentanimidamide typically involves:

  • Oxime Formation: Reacting a ketone or aldehyde precursor with hydroxylamine to introduce the hydroxyimino group.

  • Amidine Functionalization: Introducing the amidine group via condensation reactions with nitriles or amines.

  • Geometric Isomer Control: Using selective catalysts or reaction conditions to achieve the desired (Z,2E) configuration.

Analytical Techniques for Confirmation

  • NMR Spectroscopy: Identifies proton environments in the molecule.

  • Mass Spectrometry (MS): Confirms molecular weight.

  • X-ray Crystallography: Determines geometric configuration.

Pharmaceutical Development

The compound’s structure suggests potential as:

  • Antimicrobial Agent: Hydroxyimino groups are known for disrupting microbial cell walls.

  • Enzyme Inhibitor: Amidine moieties can mimic natural substrates in enzymatic reactions.

Material Science

The presence of polar functional groups may allow incorporation into polymers or coatings for enhanced durability or reactivity.

Coordination Chemistry

The hydroxyimino and amidine groups can act as ligands, forming complexes with transition metals for catalytic applications.

Limitations and Challenges

  • Isomer Purity: Achieving high purity of the (Z,2E) isomer can be challenging.

  • Stability: Hydroxyimino groups may degrade under acidic or basic conditions.

  • Toxicity Assessment: Comprehensive studies are required to ensure safety for pharmaceutical or industrial use.

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